REACTION_CXSMILES
|
[C:1]([CH:9]=[CH:10][C:11]([OH:13])=[O:12])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:14]([OH:17])(=[S:16])[CH3:15]>C(OCC)C>[C:14]([S:16][CH:10]([CH2:9][C:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[C:11]([OH:13])=[O:12])(=[O:17])[CH3:15]
|
Name
|
|
Quantity
|
1.76 g
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Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)(=O)C=CC(=O)O
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Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
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C(C)(=S)O
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Name
|
|
Quantity
|
30 mL
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Type
|
solvent
|
Smiles
|
C(C)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at room temperature for 5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The diethyl ether was removed from the reaction mixture by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography
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Type
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ADDITION
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Details
|
a mixture of hexane and dichloromethane as an eluent
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Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of hexane and diethyl ether
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)SC(C(=O)O)CC(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.09 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |